3,4-Methylenedioxy-beta-nitrostyrene 3,4-Methylenedioxy-beta-nitrostyrene MNS is a β-nitrostyrene that blocks and reverses platelet aggregation induced by such triggers as collagen, U-46619, and ADP (IC50 = 1.1, 2.1, and 4.1 µM, respectively). It reduces tyrosine phosphorylation in stimulated platelets and inhibits recombinant human Syk and Src (IC50 = 2.8 and 27.3 µM, respectively) in vitro.
Cell-permeable. An irreversible inhibitor of p97 (IC50 <10uM).
MNS is a selective inhibitor of Syk kinase activity. It acts by inhibiting NLRP3 ATPase activity and binding to the NACHT and LRR domains.
Brand Name: Vulcanchem
CAS No.: 1485-00-3
VCID: VC0535893
InChI: InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3-
SMILES: C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol

3,4-Methylenedioxy-beta-nitrostyrene

CAS No.: 1485-00-3

Cat. No.: VC0535893

Molecular Formula: C9H7NO4

Molecular Weight: 193.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3,4-Methylenedioxy-beta-nitrostyrene - 1485-00-3

Specification

Description MNS is a β-nitrostyrene that blocks and reverses platelet aggregation induced by such triggers as collagen, U-46619, and ADP (IC50 = 1.1, 2.1, and 4.1 µM, respectively). It reduces tyrosine phosphorylation in stimulated platelets and inhibits recombinant human Syk and Src (IC50 = 2.8 and 27.3 µM, respectively) in vitro.
Cell-permeable. An irreversible inhibitor of p97 (IC50 <10uM).
MNS is a selective inhibitor of Syk kinase activity. It acts by inhibiting NLRP3 ATPase activity and binding to the NACHT and LRR domains.
CAS No. 1485-00-3
Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
IUPAC Name 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole
Standard InChI InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3-
Standard InChI Key KFLWBZPSJQPRDD-ARJAWSKDSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)/C=C\[N+](=O)[O-]
SMILES C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]
Appearance Solid powder

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